What is 2-Hydroxyestradiol-13C6 and its role in estrogen research
What is 2-Hydroxyestradiol-13C6 and its role in estrogen research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Hydroxyestradiol-13C6, its synthesis, and its critical role as an internal standard in the quantitative analysis of estrogen metabolites. Furthermore, this guide delves into the intricate role of its unlabeled counterpart, 2-Hydroxyestradiol, in the broader context of estrogen research, exploring its metabolic pathways, receptor interactions, and physiological effects.
Introduction to 2-Hydroxyestradiol-13C6
2-Hydroxyestradiol-13C6 is a stable isotope-labeled form of 2-Hydroxyestradiol, an endogenous catechol estrogen and a major metabolite of estradiol.[1] The incorporation of six carbon-13 atoms into the molecular structure of 2-Hydroxyestradiol results in a compound with a higher molecular weight than its native form, while retaining identical chemical and physical properties. This key characteristic makes it an ideal internal standard for use in mass spectrometry-based quantitative analyses, allowing for precise and accurate measurement of 2-Hydroxyestradiol and other estrogen metabolites in complex biological matrices.[2][3] Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby minimizing ion suppression effects and enhancing the reliability of quantification.[2][3]
Chemical and Physical Properties of 2-Hydroxyestradiol
| Property | Value |
| Chemical Formula | C₁₈H₂₄O₃ |
| Molar Mass | 288.38 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
| Synonyms | 2-OHE2, Estra-1,3,5(10)-triene-2,3,17β-triol |
| Physical Description | Solid |
| Melting Point | 190 - 191 °C |
The Role of 2-Hydroxyestradiol in Estrogen Research
2-Hydroxyestradiol, as a catechol estrogen, plays a multifaceted role in physiology and pathophysiology. Its biological activities extend beyond simple estrogenic effects, encompassing interactions with catecholamine systems, antioxidant properties, and potential implications in cancer and neuroprotection.[1][4][5]
Biosynthesis and Metabolism
2-Hydroxyestradiol is formed from the hydroxylation of estradiol at the C2 position of the A-ring, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, in the liver and other tissues.[1][6] It is a major metabolic pathway for estradiol.[1] Subsequently, 2-Hydroxyestradiol can be further metabolized through methylation by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol, a metabolite with potent anti-angiogenic and anti-cancer properties.[1][7] This metabolic conversion highlights 2-Hydroxyestradiol as a key intermediate in the intricate network of estrogen metabolism.
Metabolic pathway of Estradiol to 2-Hydroxyestradiol and 2-Methoxyestradiol.
Estrogen Receptor Binding and Activity
2-Hydroxyestradiol exhibits a lower binding affinity for estrogen receptors (ERα and ERβ) compared to its parent hormone, estradiol.[8][9] This reduced affinity translates to weaker estrogenic activity.[4]
Estrogen Receptor Binding Affinity of 2-Hydroxyestradiol
| Ligand | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |
| Estradiol | 100 | 100 |
| 2-Hydroxyestradiol | 22 - 25 | 11 - 35 |
| 4-Hydroxyestradiol | 13 | 7 - 56 |
Data compiled from multiple sources.[8][9]
Despite its lower affinity, the binding of 2-Hydroxyestradiol to estrogen receptors can still elicit biological responses and may contribute to the overall estrogenic milieu. Its weaker agonist activity suggests it might also act as a partial antagonist in the presence of more potent estrogens like estradiol.
Simplified signaling pathway of 2-Hydroxyestradiol via estrogen receptors.
Interaction with Catecholamine Systems
Due to its catechol structure, 2-Hydroxyestradiol can interact with enzymes involved in catecholamine metabolism. It has been shown to be an inhibitor of catechol-O-methyltransferase (COMT), the enzyme responsible for the degradation of catecholamines like dopamine, norepinephrine, and epinephrine.[1][10][11] This inhibition can potentially modulate neurotransmitter levels and signaling in the brain and other tissues.
Neuroprotective Effects
Emerging research suggests a neuroprotective role for 2-Hydroxyestradiol.[4][12] Studies have indicated that it can protect neurons from oxidative stress-induced cell death.[12] This neuroprotective effect is, at least in part, attributed to its antioxidant properties, which are greater than those of estradiol.[13] The mechanism appears to involve the reduction of lipid peroxidation and may be independent of classical estrogen receptor signaling.[12]
Neuroprotective mechanism of 2-Hydroxyestradiol against oxidative stress.
Experimental Protocols
Synthesis of 2-Hydroxyestradiol-13C6
While a detailed, publicly available protocol for the multi-step synthesis of 2-Hydroxyestradiol-13C6 is not readily found, the general approach involves introducing the carbon-13 labels at an early stage in the synthesis of the steroid backbone or through specific reactions on a precursor molecule. The synthesis of other 13C-labeled estrogens often starts from a commercially available labeled precursor, such as [13C6]-phenol.[14] A plausible synthetic route could involve the following conceptual steps:
-
Preparation of a 13C-labeled Estradiol Precursor: This would likely involve a multi-step organic synthesis starting from a simple, commercially available 13C-labeled building block.
-
Introduction of the 2-Hydroxy Group: This is a critical step, often achieved through regioselective hydroxylation of the aromatic A-ring of the estradiol skeleton.
-
Purification and Characterization: The final product would be purified using chromatographic techniques (e.g., HPLC) and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.
A more accessible approach for many researchers is to obtain 2-Hydroxyestradiol-13C6 from commercial suppliers specializing in stable isotope-labeled compounds.
Quantitative Analysis of Estrogen Metabolites using 2-Hydroxyestradiol-13C6 as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of 2-Hydroxyestradiol and other estrogen metabolites in human serum or plasma.
Materials:
-
2-Hydroxyestradiol-13C6 (internal standard)
-
Reference standards for all estrogen metabolites to be quantified
-
Human serum or plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Dansyl chloride (optional, for derivatization)
-
Sodium bicarbonate buffer (optional)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
To 500 µL of serum or plasma, add a known amount of 2-Hydroxyestradiol-13C6 internal standard solution (e.g., 50 µL of a 1 ng/mL solution).[15]
-
Vortex briefly.
-
Add 3 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[15]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[15]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Increased Sensitivity):
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized or underivatized sample in a suitable mobile phase (e.g., 100 µL of methanol/water).
-
Inject an aliquot (e.g., 10-20 µL) onto the LC-MS/MS system.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in electrospray ionization (ESI) mode (positive or negative, depending on the analytes and derivatization).
-
Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the reference standards spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. 2-Hydroxyestradiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 4. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 7. Catechol-o-methyltransferase and methoxyestradiols participate in the intraoviductal nongenomic pathway through which estradiol accelerates egg transport in cycling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of 2-hydroxyestradiol and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 10. The catechol estrogen, 2-hydroxyestradiol, inhibits catechol-O-methyltransferase activity in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stagingpure.psu.edu [stagingpure.psu.edu]
- 12. 2-OH-estradiol, an endogenous hormone with neuroprotective functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective and neurotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
